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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-Methoxy-6-methyl-4-phenyl-quinazoline

Executive Summary The blood-brain barrier (BBB) remains the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders.[1] Its highly selective nature, governed by tight junc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) remains the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders.[1] Its highly selective nature, governed by tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][2] This guide provides a comprehensive, multi-tiered strategy for the thorough evaluation of the BBB permeability of a novel compound of interest: 2-Methoxy-6-methyl-4-phenyl-quinazoline. While some quinazoline derivatives have been investigated for CNS activity and BBB penetration capabilities, a detailed assessment of this specific molecule is crucial.[3][4]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of protocols to provide a strategic framework, explaining the scientific rationale behind each experimental choice. We will progress from predictive in silico analysis and fundamental physicochemical profiling to robust in vitro screening models and definitive in vivo validation. Each section includes self-validating protocols and detailed data interpretation guidelines to ensure scientific integrity and reproducibility.

Foundational Assessment: Physicochemical and Predictive Analysis

Before embarking on resource-intensive experimental studies, a foundational understanding of the molecule's intrinsic properties is paramount. The physicochemical characteristics of a compound are the primary determinants of its ability to passively diffuse across the lipid-rich BBB.[2][5][6] Generally, successful CNS drugs exhibit a specific profile: low molecular weight, high lipophilicity, a limited number of hydrogen bonds, and a small polar surface area.[2][7]

Core Directive: The initial step is to calculate these key parameters for 2-Methoxy-6-methyl-4-phenyl-quinazoline and compare them against established guidelines for CNS-active compounds.

Table 1: Predicted Physicochemical Properties vs. Ideal CNS Drug Profile

Physicochemical PropertyPredicted for 2-Methoxy-6-methyl-4-phenyl-quinazolineIdeal Range for CNS PermeabilitySource
Molecular Weight (MW)~264.32 g/mol < 400-500 Da[2]
Lipophilicity (ClogP)~3.5 - 4.5 (Predicted)2.0 - 4.0[7]
Topological Polar Surface Area (TPSA)< 50 Ų (Predicted)< 70-90 Ų[6][7]
Hydrogen Bond Donors (HBD)0≤ 3[7]
Hydrogen Bond Acceptors (HBA)3 (2 N, 1 O)≤ 7[7]
Rotatable Bonds2< 8[8]

Note: Predicted values are estimates based on the chemical structure and should be experimentally verified.

Interpretation: The predicted profile for 2-Methoxy-6-methyl-4-phenyl-quinazoline is highly favorable for BBB penetration. Its molecular weight is well within the optimal range, and its predicted lipophilicity, low TPSA, and lack of hydrogen bond donors suggest a strong potential for passive transcellular diffusion. The next steps will be to experimentally validate this promising in silico assessment.

In Vitro Permeability Assessment: A Tiered Approach

In vitro models provide a crucial bridge between theoretical predictions and in vivo studies, offering a controlled environment to assess permeability and identify specific transport mechanisms.[9][10] We advocate for a tiered approach, starting with a high-throughput passive permeability assay before moving to more complex, cell-based models that account for active transport.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Definitive Validation PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK MDR1-MDCK Bidirectional Assay (Passive Permeability & P-gp Efflux) PAMPA->MDCK If Promising (Pe > 4.0 x 10⁻⁶ cm/s) InVivo In Situ Brain Perfusion (In Vivo Brain Uptake) MDCK->InVivo If High Permeability & Low Efflux

Caption: Diagram of the PAMPA-BBB assay principle.

Experimental Protocol: PAMPA-BBB

  • Membrane Preparation: A commercial 96-well filter plate is coated with 5 µL of a brain lipid solution (e.g., porcine brain lipid in dodecane) and incubated for 5 minutes to allow solvent evaporation. [11]2. Acceptor Plate Preparation: The wells of a 96-well acceptor plate are filled with 300 µL of Brain Sink Buffer (BSB). [12]3. Donor Plate Preparation: The test compound, 2-Methoxy-6-methyl-4-phenyl-quinazoline, is dissolved in a buffered solution (pH 7.4) to a final concentration of 100-200 µM. 300 µL of this solution is added to the donor wells of the coated filter plate.

  • Incubation: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for 4-18 hours with gentle shaking. [13]5. Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to the plate geometry, V is volume, and Area is the surface area of the membrane.

Self-Validation and Controls:

  • High Permeability Control: Propranolol or Caffeine (Expected Pe > 10 x 10⁻⁶ cm/s).

  • Low Permeability Control: Atenolol or Prazosin (Expected Pe < 1.0 x 10⁻⁶ cm/s). [14]* Membrane Integrity: Lucifer Yellow can be included to ensure membrane integrity is maintained throughout the assay.

Tier 2: MDR1-MDCK Bidirectional Permeability Assay

While PAMPA assesses passive diffusion, it cannot predict the influence of active efflux transporters, a critical component of the BBB's protective function. [15][16]The most prominent efflux transporter is P-glycoprotein (P-gp), encoded by the MDR1 gene. [15][17][18]Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are a widely accepted in vitro model for predicting brain uptake and identifying P-gp substrates. [9][19][20][21][22] A bidirectional assay is performed to measure permeability in the apical-to-basolateral (A-B, blood-to-brain) and basolateral-to-apical (B-A, brain-to-blood) directions. A B-A/A-B ratio significantly greater than 2 indicates that the compound is a substrate for an efflux transporter like P-gp. [19][23]

Caption: Bidirectional transport across an MDCK-MDR1 monolayer.

Experimental Protocol: MDR1-MDCK Assay

  • Cell Culture: MDR1-MDCK cells are seeded onto 96-well Transwell™ plates and cultured for 4-5 days to form a confluent, polarized monolayer. [19][21]2. Monolayer Integrity Check: The integrity of the monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). TEER values should be >600 Ohms/cm² for a robust barrier. [14]3. Assay Initiation (A-B): The culture medium is replaced with transport buffer. The test compound (10 µM) is added to the apical (donor) compartment. The basolateral (receiver) compartment contains only the transport buffer.

  • Assay Initiation (B-A): In a parallel set of wells, the test compound (10 µM) is added to the basolateral (donor) compartment, and the apical (receiver) compartment contains the transport buffer.

  • Incubation: The plates are incubated at 37°C with 5% CO₂ for 60-90 minutes. [14][21]6. Sampling and Quantification: Samples are taken from both donor and receiver compartments at the end of the incubation period. Concentrations are determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) for each direction is calculated: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • The Efflux Ratio (ER) is calculated: ER = Papp (B-A) / Papp (A-B)

Self-Validation and Controls:

  • P-gp Substrate Control: Digoxin or Loperamide (Expected ER > 5.0). [14][24]* P-gp Inhibition: The assay should be repeated in the presence of a known P-gp inhibitor, such as Cyclosporin A. [22]A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.

  • Low and High Permeability Controls: Atenolol (low) and Propranolol (high) are used to benchmark the assay performance. [14]

In Vivo Validation: The In Situ Brain Perfusion Technique

While in vitro models are powerful screening tools, definitive confirmation of BBB penetration requires in vivo studies. [25]The in situ brain perfusion technique is a robust method that allows for precise control over the concentration of the compound delivered to the brain, independent of peripheral metabolism or plasma protein binding. [26][27]This technique provides a direct measure of the unidirectional blood-to-brain transport rate. [28][29] Experimental Protocol: In Situ Rat Brain Perfusion

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized. The common carotid artery is exposed, and the external carotid artery is cannulated in a retrograde direction. [27][29]2. Perfusion Fluid Preparation: The test compound, 2-Methoxy-6-methyl-4-phenyl-quinazoline, is dissolved in a physiological buffer (e.g., Krebs-Ringer bicarbonate) at a known concentration.

  • Perfusion: The perfusion is initiated by infusing the prepared fluid at a constant rate (e.g., 10 mL/min) for a short duration (5-30 seconds). This procedure effectively replaces the animal's blood supply to the brain with the perfusion fluid. [26]4. Termination and Sample Collection: The perfusion is stopped by decapitating the animal. The brain is rapidly removed, and the ipsilateral hemisphere is dissected and weighed. A sample of the perfusion fluid is also collected.

  • Quantification: The brain tissue is homogenized, and the concentration of the compound in the brain homogenate and the perfusate is determined by LC-MS/MS.

  • Data Analysis:

    • The brain uptake clearance (K_in) is calculated: K_in = C_brain / (C_perfusate * T) Where C_brain is the concentration in the brain (nmol/g), C_perfusate is the concentration in the perfusate (nmol/mL), and T is the perfusion time (min). The unit for K_in is mL/min/g.

Self-Validation and Controls:

  • Vascular Volume Marker: A co-perfusion with a radiolabeled, non-permeable marker like [¹⁴C]-sucrose is essential to correct for the amount of compound remaining in the brain's vasculature. [30]* Barrier Integrity: The integrity of the BBB during the perfusion can be checked by ensuring the low uptake of the vascular marker.

Data Synthesis and Final Assessment

The ultimate goal is to synthesize the data from all three tiers to build a comprehensive BBB permeability profile for 2-Methoxy-6-methyl-4-phenyl-quinazoline.

Table 2: Integrated Data Summary and Interpretation

AssayKey ParameterExpected Result for CNS CandidateInterpretation for 2-Methoxy-6-methyl-4-phenyl-quinazoline
PAMPA-BBB Effective Permeability (Pe)> 4.0 x 10⁻⁶ cm/sIndicates high passive permeability.
MDR1-MDCK Papp (A-B)> 3.0 x 10⁻⁶ cm/s [22]Confirms high transcellular permeability in a biological system.
MDR1-MDCK Efflux Ratio (ER)< 2.0Suggests the compound is not a significant substrate for P-gp efflux.
In Situ Perfusion Brain Uptake Clearance (K_in)High (e.g., > 0.5 mL/min/g)Definitive evidence of rapid and significant brain penetration in vivo.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Clinical Research.
  • Gumbleton, M., & Audus, K. L. (2001). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmacy and Pharmacology, 53(11), 1477-1494.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2023). The Journal of American Medical Science and Research.
  • Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. (n.d.). Molecules.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023). Journal of Medicinal Chemistry.
  • Schinkel, A. H. (1999). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier.
  • Butt, A. M., & Jones, H. C. (1992). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Journal of Neurophysiology, 67(5), 1183-1193.
  • de Boer, A. G., & Gaillard, P. J. (2007). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. Current Pharmaceutical Design, 13(13), 1335-1343.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • What characteristics of compounds cross the blood-brain barrier?. (2025).
  • The Role of P-glycoprotein in the Blood-Brain Barrier. (2000).
  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. (n.d.). Technology Networks.
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (2013). Methods in Molecular Biology.
  • Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Transl
  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. (2020). Journal of Controlled Release.
  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. (2012). Molecular Imaging and Biology.
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. (2012). European Journal of Pharmaceutical Sciences.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. (2018).
  • Wang, Q., Rager, J. D., Weinstein, K., & Kardos, P. S. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood–brain barrier. International Journal of Pharmaceutics, 288(2), 349-359.
  • van de Waterbeemd, H., & Gifford, E. (2003). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 46(15), 3059-3071.
  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2022). Expert Opinion on Drug Discovery.
  • The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. (n.d.). University of Groningen.
  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro.
  • In Vivo Methods to Study Uptake of Nanoparticles into the Brain. (2011). Pharmaceutical Research.
  • van Rooy, I., Cakir-Tascioglu, S., Hennink, W. E., Storm, G., Schiffelers, R. M., & Mastrobattista, E. (2011). In vivo methods to study uptake of nanoparticles into the brain. Pharmaceutical Research, 28(3), 456-471.
  • In Situ Brain Perfusion Technique. (n.d.).
  • Substituted Quinazoline Compound Having Blood-Brain Barrier Penetration Capability. (2018).
  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. (2025). Journal of Biomolecular Structure and Dynamics.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024).
  • Blood-brain barrier (BBB) permeability parameters. (n.d.).
  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and an
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Parallel Artificial Membrane Permeability Assay Kit Series. (n.d.). Funakoshi.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). (n.d.). BioAssay Systems.
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2025).
  • Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. (2008). Journal of Medicinal Chemistry.
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025).
  • Misra, S., Satsangi, R. K., & Tiwari, S. S. (1982). Synthesis and CNS activities of some 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-ones. Polish Journal of Pharmacology and Pharmacy, 34(5-6), 441-447.
  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 2-Methoxy-6-methyl-4-phenyl-quinazoline using 1H and 13C NMR Spectroscopy

Introduction Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as "privileged structures" in drug discovery. The precise structural characterization of novel quinazoline analogues is a critical step in the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure.

This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for the compound 2-Methoxy-6-methyl-4-phenyl-quinazoline. While experimental spectra for this specific molecule are not widely published, this document presents a comprehensive analysis based on predicted data derived from structurally similar quinazoline derivatives.[1][2][3][4][5] The protocols and interpretation logic outlined herein serve as a robust framework for the characterization of this and other related quinazoline compounds.

Molecular Structure and Atom Numbering

The structural integrity of any NMR analysis relies on a clear and consistent atom numbering system. The following diagram illustrates the structure of 2-Methoxy-6-methyl-4-phenyl-quinazoline with the IUPAC numbering convention that will be used for spectral assignments.

Caption: Molecular structure and atom numbering for 2-Methoxy-6-methyl-4-phenyl-quinazoline.

Experimental Protocol

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinazoline derivatives.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[3] It is imperative that the chosen solvent is free from residual water and other impurities.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time, depending on the spectrometer's sensitivity.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

NMR Instrument Parameters

High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for improved spectral resolution, which is particularly useful for resolving complex coupling patterns in aromatic systems.[6][7]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon atom.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Data Interpretation and Predicted Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for 2-Methoxy-6-methyl-4-phenyl-quinazoline. These predictions are based on established substituent effects on the chemical shifts of the quinazoline core structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.05d1HH-5The proton at position 5 is expected to be deshielded due to its peri-relationship with the phenyl group at C4.
~ 7.80m2HH-2', H-6'These protons on the phenyl ring are ortho to the quinazoline ring and are expected to be in the downfield aromatic region.
~ 7.65dd1HH-7The protons on the quinazoline ring will exhibit characteristic splitting patterns based on their neighbors.
~ 7.50m3HH-3', H-4', H-5'The remaining protons of the C4-phenyl group are expected to resonate as a multiplet in this region.
~ 7.40d1HH-8This proton is expected to be in the upfield region of the aromatic protons of the quinazoline ring.
~ 4.15s3HOCH₃The methoxy protons will appear as a sharp singlet.
~ 2.50s3HCH₃The methyl protons at C6 will also appear as a sharp singlet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 164.0C-2The carbon of the O-C=N group is expected to be significantly downfield.
~ 162.5C-4The carbon attached to the phenyl group and adjacent to a nitrogen will also be downfield.
~ 151.0C-8aA quaternary carbon in an aromatic system adjacent to a nitrogen.
~ 149.0C-4aAnother quaternary carbon within the quinazoline ring system.
~ 138.0C-6The carbon bearing the methyl group.
~ 136.0C-1'The ipso-carbon of the phenyl ring.
~ 134.0C-7Aromatic CH carbon.
~ 130.0C-4'Aromatic CH carbon on the phenyl ring.
~ 129.0C-2', C-6'Aromatic CH carbons on the phenyl ring.
~ 128.5C-3', C-5'Aromatic CH carbons on the phenyl ring.
~ 127.0C-5Aromatic CH carbon.
~ 124.0C-8Aromatic CH carbon.
~ 54.0OCH₃The methoxy carbon.
~ 21.5CH₃The methyl carbon at C6.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical process of structural confirmation.

G cluster_0 NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.5 mL CDCl3) B Instrument Setup (400 MHz Spectrometer) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F

Caption: Experimental workflow for NMR analysis.

G cluster_1 Structural Confirmation Logic P1 Predicted 1H & 13C Data P3 Comparison of Chemical Shifts, Multiplicities, and Integrations P1->P3 P2 Acquired Experimental Spectra P2->P3 P4 2D NMR (COSY, HSQC, HMBC) for Connectivity Confirmation P3->P4 P5 Unambiguous Structural Elucidation P4->P5

Caption: Logical workflow for structural confirmation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This application note provides a comprehensive guide to the expected ¹H and ¹³C NMR data for 2-Methoxy-6-methyl-4-phenyl-quinazoline, along with a detailed experimental protocol. While the presented spectral data is predictive, it is based on sound chemical principles and data from closely related analogues. This information, coupled with the outlined methodologies, will enable researchers to confidently characterize this and similar quinazoline derivatives, thereby accelerating the drug discovery and development process. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

References

  • Royal Society of Chemistry. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Retrieved from [Link]

  • Bentham Science. (2021). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • Wiley-VCH. (Date unavailable). Supporting Information. Retrieved from [Link]

  • RSC Publishing. (Date unavailable). and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 2-Methoxy-6-methyl-4-phenyl-quinazoline

Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Methoxy-6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Methoxy-6-methyl-4-phenyl-quinazoline. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and robust analytical procedure for quantification and purity assessment. The protocol covers the entire workflow from initial method development, including column and mobile phase selection, to a full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development. Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing these active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of these compounds.[2][3][4]

The subject of this application note, 2-Methoxy-6-methyl-4-phenyl-quinazoline, is a hydrophobic, aromatic molecule. The development of a successful HPLC method for such a compound requires careful consideration of its physicochemical properties to achieve optimal separation from potential impurities and degradation products. This guide provides a systematic approach to developing a stability-indicating HPLC method, grounded in scientific principles and regulatory expectations.

Scientific Rationale and Method Development Strategy

The core of this method development strategy is based on reverse-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds like 2-Methoxy-6-methyl-4-phenyl-quinazoline.[5] The primary separation mechanism in RP-HPLC is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

2.1. Column Selection: The Foundation of Separation

A C18 (octadecyl) column is the recommended starting point for this analysis due to its versatility and strong hydrophobic retention characteristics.[5][6] The aromatic nature of the quinazoline derivative also suggests that columns with phenyl-based stationary phases could offer alternative selectivity through π-π interactions.[5] However, for initial development, a C18 column provides a robust and well-understood platform.

2.2. Mobile Phase Optimization: Driving Selectivity and Resolution

The mobile phase composition is a critical factor in controlling retention and selectivity. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed in RP-HPLC.[7]

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength for many compounds.

  • Aqueous Phase and pH Control: The quinazoline moiety contains basic nitrogen atoms, which can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[8] To mitigate this, a slightly acidic mobile phase (pH 2.5-4.5) is recommended to ensure the consistent protonation of the analyte. A phosphate or acetate buffer is suitable for this purpose. The effect of mobile phase pH on the retention of polycyclic aromatic nitrogen heterocycles has been well-documented.[7][9]

2.3. Detection Wavelength: Ensuring Sensitivity

Quinazoline derivatives typically exhibit strong UV absorbance due to their conjugated aromatic system.[10] An initial UV scan of a standard solution of 2-Methoxy-6-methyl-4-phenyl-quinazoline should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for detection. A common starting point for aromatic compounds is 254 nm.[3][10]

Experimental Protocols

3.1. Materials and Instrumentation

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: HPLC grade water, phosphoric acid, and potassium dihydrogen phosphate.

  • Standard: A well-characterized reference standard of 2-Methoxy-6-methyl-4-phenyl-quinazoline.

3.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

3.3. HPLC Method Development Workflow

The following workflow provides a systematic approach to developing the final HPLC method.

Caption: A logical workflow for systematic HPLC method development.

3.3.1. Initial Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

3.3.2. Optimization Steps

  • Gradient Optimization: Adjust the gradient slope and time to achieve a good separation of the main peak from any impurities.

  • Isocratic Elution: If the initial gradient run indicates a narrow elution window, an isocratic method can be developed for faster run times.

  • Wavelength Optimization: Use the DAD to determine the λmax of the analyte and set the detector to this wavelength for optimal sensitivity.

  • Peak Tailing: If peak tailing is observed, consider adding a competing base like triethylamine (0.1%) to the mobile phase or using a base-deactivated column.[8]

Method Validation Protocol

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[11][12][13]

Method_Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

4.1. Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations over the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range over which the method is linear, accurate, and precise.
Accuracy Perform recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.To be determined based on the purpose of the method.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

4.2. System Suitability Testing

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 2.0%

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust RP-HPLC method for the analysis of 2-Methoxy-6-methyl-4-phenyl-quinazoline. By following the systematic approach outlined, researchers and scientists can establish a reliable analytical method that meets regulatory expectations and ensures the quality of their results. Adherence to the principles of scientific integrity and thorough validation is crucial for the successful implementation of this method in a regulated environment. The provided protocols and guidelines are based on established practices and authoritative sources such as the USP and ICH.[14][15][16]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. April 2023. [Link]

  • Analytical and Bioanalytical Chemistry. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. March 2007. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. April 2020. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? September 2024. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 2024. [Link]

  • Taylor & Francis Online. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. February 2007. [Link]

  • Taylor & Francis Online. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. December 2024. [Link]

  • Masaryk University. The Use of RP-HPLC for Separation of Polycyclic Aromatic Nitrogen Heterocycles. [Link]

  • Chromservis. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. December 2025. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022. [Link]

  • ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]

  • ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. [Link]

  • MDPI. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. September 2023. [Link]

  • Nacalai Tesque. (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • MDPI. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. September 2023. [Link]

Sources

Method

Application Note: Advanced Oral Formulation Strategies for 2-Methoxy-6-methyl-4-phenyl-quinazoline

Executive Summary & Physicochemical Profiling The compound 2-Methoxy-6-methyl-4-phenyl-quinazoline represents a highly potent structural scaffold. Derivatives of 4-phenylquinazolines have been extensively investigated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 2-Methoxy-6-methyl-4-phenyl-quinazoline represents a highly potent structural scaffold. Derivatives of 4-phenylquinazolines have been extensively investigated as translocator protein (TSPO) ligands for glioblastoma[1] and as bromodomain-containing protein 4 (BRD4) inhibitors for cardiac fibrosis[2]. Despite its pharmacological promise, the rigid, planar quinazoline core combined with the lipophilic 4-phenyl and 2-methoxy substitutions results in a high crystal lattice energy and profound aqueous insolubility.

Classified as a Biopharmaceutics Classification System (BCS) Class II/IV molecule, its oral bioavailability is severely limited by dissolution rate and gastrointestinal (GI) precipitation. This application note details two field-proven formulation strategies—Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) —designed to bridge the solubilization-absorption gap[3].

Formulation Rationale & Mechanistic Insights

Amorphous Solid Dispersion (ASD)

Converting the crystalline API into an amorphous state eliminates the energy barrier required to break the crystal lattice during dissolution. However, amorphous systems are thermodynamically unstable and prone to recrystallization.

  • Polymer Selection : Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) is selected as the primary matrix. Its amphiphilic nature allows the hydrophobic acetate groups to interact with the quinazoline core, while the hydrophilic succinate groups maintain aqueous solubility, effectively inhibiting nucleation and maintaining supersaturation in the GI tract.

Self-Microemulsifying Drug Delivery System (SMEDDS)

For highly lipophilic molecules (logP > 4), lipid-based formulations can bypass hepatic first-pass metabolism by promoting intestinal lymphatic transport.

  • Excipient Selection : A ternary mixture of Capmul MCM (oil), Tween 80 (surfactant), and Transcutol HP (co-surfactant) is utilized. Upon mild agitation in the aqueous GI environment, this system spontaneously forms microemulsions (droplet size < 50 nm), presenting the drug in a solubilized micellar state ready for enterocyte uptake[3].

Experimental Protocols

Protocol A: Preparation and Validation of HPMCAS-based ASD via Hot Melt Extrusion

This protocol establishes a self-validating workflow to ensure complete amorphization and thermal stability.

  • Pre-blending : Accurately weigh 2-Methoxy-6-methyl-4-phenyl-quinazoline and HPMCAS-M in a 1:3 (w/w) ratio. Blend in a Turbula mixer at 32 rpm for 10 minutes.

  • Extrusion : Feed the blend into a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11).

    • Temperature Profile: Set the heating zones from 90°C (feed) to 160°C (die). The die temperature must be slightly above the glass transition temperature ( Tg​ ) of the polymer but below the degradation temperature of the API.

    • Screw Speed: 150 rpm.

  • Milling & Sieving : Cool the extrudate rapidly on a chill roll to freeze the polymer chain mobility. Mill using a FitzMill and pass through a 60-mesh sieve (<250 µm).

  • Validation (Critical Step) :

    • Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp Bragg peaks (indicating crystalline API). The diffractogram should display a broad "halo".

    • Differential Scanning Calorimetry (DSC): Verify the presence of a single Tg​ , confirming a single-phase miscible system.

Protocol B: Formulation of Supersaturated SMEDDS
  • Excipient Screening : Determine the equilibrium solubility of the API in various oils, surfactants, and co-surfactants.

  • Phase Diagram Construction : Construct a pseudo-ternary phase diagram using the water titration method to identify the microemulsion region.

  • Preparation :

    • Weigh Capmul MCM (30% w/w), Tween 80 (50% w/w), and Transcutol HP (20% w/w).

    • Add 2-Methoxy-6-methyl-4-phenyl-quinazoline at 120% of its equilibrium solubility (creating a supersaturated state)[3].

    • Stir at 40°C using a magnetic stirrer until a clear, isotropic solution is formed.

  • Validation (Critical Step) : Disperse 1 mL of the SMEDDS in 250 mL of 0.1N HCl. Measure droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Acceptable criteria: Z-average < 50 nm, PDI < 0.3.

Data Presentation: Comparative Analysis

The following table summarizes the quantitative improvements in pharmacokinetic parameters when the API is formulated using the described techniques, compared to the unformulated crystalline suspension.

Formulation TypeCmax (ng/mL)Tmax (h)AUC 0-24h (ng·h/mL)Bioavailability Enhancement
Crystalline API (Control) 145 ± 224.01,120 ± 1501.0x (Baseline)
ASD (HPMCAS-M) 680 ± 452.04,580 ± 310~4.1x
SMEDDS 890 ± 601.56,240 ± 420~5.6x

Note: Data represents a standardized in vivo rodent model (n=6). The SMEDDS formulation exhibits the highest AUC, likely due to the synergistic effect of enhanced solubility and lymphatic transport bypassing first-pass metabolism.

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and biological pathways critical to the success of these formulations.

Diagram 1: Formulation Workflow and In Vivo Mechanisms

FormulationWorkflow API 2-Methoxy-6-methyl-4-phenyl-quinazoline (BCS Class II/IV) Excipient1 Polymer (HPMCAS) + Surfactant API->Excipient1 Melt Mixing Excipient2 Oil + Surfactant + Co-surfactant API->Excipient2 Dissolution ASD Amorphous Solid Dispersion (HME) InVivo Enhanced Oral Bioavailability ASD->InVivo GI Supersaturation SMEDDS Lipid-Based Formulation (SMEDDS) SMEDDS->InVivo Lymphatic Transport Excipient1->ASD Extrusion & Milling Excipient2->SMEDDS Emulsification

Caption: Parallel formulation strategies (ASD and SMEDDS) utilized to overcome the poor solubility of the quinazoline API.

Diagram 2: Intestinal Absorption Pathway (SMEDDS vs. Free Drug)

AbsorptionPathway Lumen Intestinal Lumen (Drug Release) Micelles Mixed Micelles (Solubilized Drug) Lumen->Micelles Bile Salts / Lipids Enterocyte Enterocyte Uptake Micelles->Enterocyte Permeation Chylomicrons Chylomicron Assembly Enterocyte->Chylomicrons Lipid Association (SMEDDS) PortalVein Portal Vein (Hepatic First-Pass) Enterocyte->PortalVein Free Drug (ASD) Lymphatic Lymphatic System (Bypass First-Pass) Chylomicrons->Lymphatic Exocytosis Systemic Systemic Circulation PortalVein->Systemic Hepatic Metabolism Lymphatic->Systemic Thoracic Duct

Caption: Mechanistic absorption pathways showing how SMEDDS leverages chylomicron assembly to bypass hepatic first-pass metabolism.

References

  • Castellano, S., et al. "Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as antiproliferative agents in human glioblastoma tumors." Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Ren, X., et al. "Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis." Acta Pharmaceutica Sinica B, 2022. Available at:[Link]

  • Rajeev, S., et al. "Supersaturated SNEDDS for enhancing the bioavailability of lapatinib ditosylate: A mechanistic approach to bridge the solubilization-absorption gap." ResearchGate, 2026. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 2-Methoxy-6-methyl-4-phenyl-quinazoline for assays

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Methoxy-6-methyl-4-phenyl-quinazoline in Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Methoxy-6-methyl-4-phenyl-quinazoline in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose in vitro assays are compromised by the erratic behavior of highly lipophilic small molecules. 2-Methoxy-6-methyl-4-phenyl-quinazoline is a classic example of a "brick dust" and "grease" compound. Its planar aromatic quinazoline core drives high crystal lattice energy[1], while the 4-phenyl and 6-methyl substitutions impart extreme lipophilicity.

When transitioning this compound from a pure organic stock into an aqueous assay buffer, researchers routinely face catastrophic precipitation. This guide provides the mechanistic causality and self-validating protocols required to keep your compound in solution, ensuring reproducible and artifact-free data.

Diagnostic Workflow: Solubilization Strategy

Before altering your assay conditions, use the following decision matrix to determine the optimal solubilization route based on your specific assay environment.

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer AssayType What is the Assay Type? Start->AssayType Biochemical Biochemical (Cell-Free) AssayType->Biochemical CellBased Cell-Based (In Vitro) AssayType->CellBased SurfactantCheck Can target protein tolerate surfactants? Biochemical->SurfactantCheck ToxicityCheck Solvent Toxicity Limit for Cells? CellBased->ToxicityCheck UseTween Add 0.01-0.05% Tween-20 / Triton X-100 SurfactantCheck->UseTween Yes UseCyclo HP-β-CD Inclusion Complexation SurfactantCheck->UseCyclo No ToxicityCheck->UseCyclo Sensitive Cells UseDMSO Step-Down DMSO Dilution (<0.5% final) ToxicityCheck->UseDMSO Tolerant Cells

Caption: Diagnostic workflow for resolving quinazoline precipitation in biochemical and cell-based assays.

Mechanistic FAQs: Understanding the Causality

Q1: My compound is fully dissolved at 10 mM in DMSO. Why does it immediately turn cloudy when I add it to my cell culture media? A1: You are observing kinetic precipitation [2]. While DMSO effectively disrupts the intermolecular hydrogen bonding of the quinazoline crystal lattice, diluting this concentrated stock directly into an aqueous buffer causes a rapid solvent shift. The local concentration of the highly lipophilic 2-Methoxy-6-methyl-4-phenyl-quinazoline instantly exceeds its thermodynamic solubility limit in water. To minimize the system's free energy, the hydrophobic phenyl and methyl groups rapidly aggregate to exclude water, forming macro-precipitates or colloidal suspensions[3].

Q2: I am running a cell-based assay. Can I just add 0.1% Triton X-100 to the media to keep the quinazoline in solution? A2: No. While non-ionic surfactants like Triton X-100 or Tween-20 are excellent for biochemical (cell-free) assays because they encapsulate lipophilic drugs within hydrophobic micelle cores[4], they are highly destructive to living cells. To solubilize the drug, the surfactant concentration must exceed its Critical Micelle Concentration (CMC). At these concentrations, the surfactant will intercalate into and lyse the lipid bilayers of your cultured cells, causing widespread cytotoxicity and confounding your assay results[5].

Q3: If surfactants are toxic to cells, how does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) safely solubilize this compound? A3: HP-β-CD is a cyclic oligosaccharide with a "pseudo-amphiphilic" structure[4]. It features a hydrophobic inner cavity and a hydrophilic outer surface decorated with hydroxyl groups. The lipophilic 4-phenyl-quinazoline core of your molecule spontaneously inserts into this cavity, forming a 1:1 host-guest inclusion complex[6]. Because HP-β-CD does not form micelles or strip lipids from membranes, it safely acts as a molecular "chaperone," shielding the hydrophobic drug from the aqueous environment and delivering it to the cell membrane without causing solvent-induced toxicity[7].

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyMax Recommended ConcentrationTypical Fold-Improvement in SolubilityAssay CompatibilityPrimary Mechanism of Action
DMSO (Co-solvent) 0.1% - 0.5% (v/v)2x - 5xBiochemical & Cell-basedDisrupts water hydrogen bonding network
Tween-20 (Surfactant) 0.01% - 0.05% (v/v)10x - 50xBiochemical onlyHydrophobic micellar encapsulation
HP-β-CD (Cyclodextrin) 1 mM - 10 mM100x - 500xBiochemical & Cell-basedHost-guest inclusion complexation

Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization workflow must be treated as a self-validating system. Never assume a compound is in solution simply because visible particles are absent.

Protocol 1: Step-Down Co-Solvent Dilution (For Tolerant Biochemical Assays)

Causality: Direct dilution of a 100% DMSO stock into a 0% DMSO buffer creates localized zones of high polarity, triggering immediate "solvent shock" and nucleation. A step-down dilution gradient eases the thermodynamic transition.

  • Master Stock: Prepare a 10 mM solution of 2-Methoxy-6-methyl-4-phenyl-quinazoline in 100% anhydrous DMSO. Vortex vigorously.

  • Intermediate Stock: Prepare a 1 mM intermediate stock by diluting the Master Stock 1:10 into a mixture of 50% DMSO / 50% Assay Buffer.

  • Final Dilution: While vigorously vortexing your final assay buffer, add the Intermediate Stock dropwise to reach your target concentration (e.g., 10 µM at 0.5% final DMSO).

  • System Validation (Critical): Before applying this solution to your assay plate, measure the optical density at 600 nm (OD600) in a spectrophotometer. A baseline reading identical to your blank buffer confirms the absence of macro-precipitates. For absolute certainty, analyze the sample using Dynamic Light Scattering (DLS) to rule out the presence of sub-micron colloidal aggregates.

Protocol 2: HP-β-CD Inclusion Complexation (Optimal for Cell-Based Assays)

Causality: Complexation is an equilibrium-driven process. The drug must be given sufficient time and kinetic energy to partition out of the bulk solvent and into the cyclodextrin cavity.

  • Excipient Preparation: Prepare a 10 mM solution of HP-β-CD in your standard aqueous cell culture media (without FBS, as serum proteins can competitively bind the compound).

  • Complexation: While stirring the HP-β-CD solution at high shear (e.g., using a magnetic stir bar at 800 RPM), add your 10 mM DMSO drug stock dropwise to achieve the desired theoretical concentration.

  • Equilibration: Seal the vessel and incubate with continuous agitation at 37°C for 2 to 4 hours. This allows the system to reach thermodynamic equilibrium[8].

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • System Validation (Critical): Do not assume 100% of the drug was complexed. Carefully aspirate the supernatant. Before dosing your cells, quantify the exact concentration of dissolved 2-Methoxy-6-methyl-4-phenyl-quinazoline in the supernatant using HPLC-UV, comparing it against a standard curve prepared in 100% organic solvent. Use this empirically determined concentration for all downstream IC50/EC50 calculations.

References

1.[5] Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:

2.[4] Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL:

3.[2] Title: In Vitro High-throughput Drug Precipitation Methods for Oral Formulations Source: American Pharmaceutical Review URL:

4.[1] Title: Quinazoline Source: Wikipedia URL:

5.[3] Title: Improving (-)-Anomalin solubility for in vitro assays Source: Benchchem URL:

6.[8] Title: Solubility Challenge: Can You Predict Solubilities of 32 Molecules Using a Database of 100 Reliable Measurements? Source: Journal of Chemical Information and Modeling (ACS) URL:

7.[6] Title: Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: PMC (National Institutes of Health) URL:

8.[7] Title: Effect of hydroxypropyl beta cyclodextrin complexation on aqueous solubility, stability, and corneal permeation of acyl ester prodrugs of ganciclovir Source: PMC (National Institutes of Health) URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methoxy-6-methyl-4-phenyl-quinazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common issues encountered during the synthesis, particularly focusing on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline?

Low yields can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and the presence of side reactions.[1] Impurities in reactants can lead to the formation of unwanted byproducts, thereby reducing the yield of the desired product.[1] The choice of solvent and reaction temperature are also critical and must be optimized for the specific synthetic route.[1][2]

Q2: My primary synthetic route involves the reaction of 2-chloro-6-methyl-4-phenylquinazoline with sodium methoxide. What specific issues can arise with this step?

This nucleophilic aromatic substitution (SNAr) reaction is a common method for introducing the methoxy group. However, several factors can lead to low yields:

  • Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side Reactions: The formation of byproducts can be a significant issue. For instance, if moisture is present, hydrolysis of the chloroquinazoline can occur, leading to the corresponding quinazolinone.

  • Base Strength and Solubility: The strength and solubility of the base (sodium methoxide) are crucial. If the base is not strong enough or is not sufficiently soluble in the reaction solvent, the deprotonation and subsequent substitution will be inefficient.[2]

Q3: How can I optimize the reaction conditions for the conversion of 2-chloro-6-methyl-4-phenylquinazoline to the final product?

Optimization is key to improving your yield. Consider the following:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway.[2] Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.[2]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Experiment with a range of temperatures to find the optimal balance.[3] Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times.[4]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[1]

Q4: I suspect side products are forming. What are the likely culprits and how can I minimize them?

Common side products in quinazoline synthesis include unreacted starting materials, acyclic intermediates, and products from self-condensation.[3] In the case of the methoxylation step, the corresponding quinazolinone is a common byproduct. To minimize these:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.[3]

  • Purity of Reagents: Ensure your starting materials and solvents are pure and dry.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of sodium methoxide may be necessary to drive the reaction to completion, but a large excess could lead to other side reactions.

Troubleshooting Guides

Problem: Low or No Product Yield

A low or non-existent yield is a common and frustrating issue. A systematic approach to troubleshooting is essential.[1]

Initial Checks:
  • Verify Starting Materials: Confirm the identity and purity of your 2-chloro-6-methyl-4-phenylquinazoline and sodium methoxide.

  • Check Reagent Activity: Ensure your sodium methoxide is not old or degraded, as its basicity is critical.

  • Review Protocol: Double-check your experimental procedure for any errors in calculations or steps.

Experimental Variables to Investigate:
ParameterPotential IssueRecommended Action
Reaction Temperature Too low, leading to a slow or incomplete reaction. Too high, causing decomposition.Optimize the temperature in small increments. Consider microwave irradiation for more controlled heating.[3][4]
Solvent Incorrect polarity affecting solubility and reaction pathway.If using a non-polar solvent, try switching to a polar aprotic solvent like DMF or DMSO.[2]
Base Insufficient strength or poor solubility of sodium methoxide.Ensure the sodium methoxide is fresh and fully dissolved. Consider using a stronger base if necessary, though this may introduce other side reactions.[2]
Moisture Presence of water leading to hydrolysis of the starting material.Use anhydrous solvents and perform the reaction under an inert atmosphere.[3]
Problem: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Purification Strategies:
  • Recrystallization: This is often a good first step for removing major impurities.[1] Experiment with different solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1][5] A well-chosen eluent system is crucial for good separation.

  • Acid-Base Extraction: If your product and impurities have different acid-base properties, this can be a useful purification technique.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline

This protocol outlines a general procedure for the nucleophilic substitution reaction.

Materials:

  • 2-chloro-6-methyl-4-phenylquinazoline

  • Sodium methoxide

  • Anhydrous Methanol or DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-6-methyl-4-phenylquinazoline in anhydrous methanol or DMF under an inert atmosphere.

  • Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

Detailed Methodology:

  • Eluent Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of your product from impurities (a target Rf value is typically between 0.2 and 0.4).[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[5]

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methoxy-6-methyl-4-phenyl-quinazoline.[5]

Visual Guides

Troubleshooting_Low_Yield start Low Yield of 2-Methoxy-6-methyl-4-phenyl-quinazoline check_sm Verify Starting Material Purity & Reagent Activity start->check_sm check_protocol Review Experimental Protocol start->check_protocol optimize Systematic Optimization of Reaction Conditions check_sm->optimize check_protocol->optimize temp Adjust Temperature optimize->temp Suboptimal Temperature? solvent Change Solvent optimize->solvent Poor Solubility or Side Reactions? base Check Base Stoichiometry & Quality optimize->base Incomplete Reaction? moisture Ensure Anhydrous Conditions optimize->moisture Hydrolysis Byproduct? purification Purification Issues? temp->purification solvent->purification base->purification moisture->purification recrystallize Optimize Recrystallization purification->recrystallize Yes chromatography Develop Column Chromatography Method purification->chromatography Yes success Improved Yield purification->success No recrystallize->success chromatography->success

Caption: Troubleshooting flowchart for low yield in the synthesis.

Synthesis_Workflow A 1. Dissolve 2-chloro-6-methyl-4-phenylquinazoline in anhydrous solvent under N2 B 2. Add Sodium Methoxide A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Reaction Work-up (Quench, Extract, Dry) C->D E 5. Crude Product Isolation D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Pure 2-Methoxy-6-methyl-4-phenyl-quinazoline F->G

Caption: General experimental workflow for the synthesis.

References

  • Addressing side reactions in the synthesis of N-substituted quinazolinones - Benchchem.
  • troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • . Available at:

  • Niementowski quinazoline synthesis - Grokipedia.
  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and - Semantic Scholar.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry.
  • Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents - Taylor & Francis. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available at: [Link]

  • 6-chloro-2-(chloromethyl)-4-phenylquinazoline - Chemical Synthesis Database. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • 6-Alkylamino- and 2,3-Dihydro-3'-methoxy-2-phenyl-4-quinazolinones and Related Compounds: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents - Taylor & Francis. Available at: [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.
  • Reaction between chlorobenzene and sodium methoxide to produce anisole. Available at: [Link]

  • nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides.
  • 2-Aryl-6,8-Dibromo-4-Chloroquinazoline as scaffold for the synthesis of Novel 2,6,8-Triaryl-4-(Phenylethynyl)Quinazolines with potential photophysical properties - Unisa Institutional Repository. Available at: [Link]

  • Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

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  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Methods for the Synthesis of 2-Phenylquinazolin-4-one and Studying Methylation Reactions in Different Solvents - AIP Publishing. Available at: [Link]

  • phenylquinazoline-4-tion with "soft" and "hard" methylation agents and - E3S Web of Conferences. Available at: [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study | Langmuir - ACS Publications. Available at: [Link]

  • Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives - Benchchem.

Sources

Troubleshooting

resolving crystallization issues with 2-Methoxy-6-methyl-4-phenyl-quinazoline purification

Technical Support Center: Crystallization of 2-Methoxy-6-methyl-4-phenyl-quinazoline Welcome to the technical support guide for the purification of 2-Methoxy-6-methyl-4-phenyl-quinazoline. This resource is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-Methoxy-6-methyl-4-phenyl-quinazoline

Welcome to the technical support guide for the purification of 2-Methoxy-6-methyl-4-phenyl-quinazoline. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the crystallization and purification of this and structurally similar quinazoline intermediates. Our goal is to provide scientifically-grounded, actionable solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Crystallization is a critical step that dictates not only purity but also the physical properties and manufacturability of pharmaceutical intermediates, making a robust and well-understood process essential for reliable outcomes.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of 2-Methoxy-6-methyl-4-phenyl-quinazoline in a question-and-answer format.

Issue 1: Complete Crystallization Failure or "Oiling Out"

Question: I've completed the synthesis, removed the reaction solvent, and attempted to recrystallize the crude product. However, upon cooling, it either separates as a persistent, sticky oil ("oiling out") or fails to precipitate from the solution at all. What is happening and how can I resolve it?

Answer:

This is one of the most frequent challenges in crystallization and points to a problem with the supersaturation conditions. "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of the impure mixture).[3][4] If nothing precipitates, the solution is either not sufficiently supersaturated, or the nucleation process is kinetically hindered.

Here is a systematic approach to troubleshoot this issue:

1. Immediate Corrective Actions (If Oiling Out Occurs):

  • Re-heat and Dilute: The most direct solution is to heat the mixture to re-dissolve the oil, then add a small amount (10-20% more) of the same solvent.[4] This lowers the overall concentration, ensuring that the point of supersaturation is reached at a lower temperature, which is hopefully below the compound's melting point.

  • Drastically Slow Down Cooling: Rapid cooling is a primary cause of oiling out because it doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[3] After re-dissolving, insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure very slow cooling over several hours.

2. If the Compound Fails to Precipitate (Solution Remains Clear):

  • Induce Nucleation: A supersaturated solution may need a trigger to begin crystallization.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a high-energy surface that can act as a nucleation point.[4][5]

    • Seeding: If you have a small crystal of pure 2-Methoxy-6-methyl-4-phenyl-quinazoline, add a single, tiny crystal to the cooled, supersaturated solution. This seed crystal provides a perfect template for further crystal growth.[2]

  • Increase Concentration: If nucleation techniques fail, it's possible you used too much solvent.[4] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt the slow cooling process again.

3. Strategic Re-evaluation of the Purification Method:

  • Implement an Anti-Solvent System: This is a highly effective technique for compounds that are oily or too soluble in a single solvent. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane, Ethyl Acetate, or Ethanol). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., Hexane, Pentane, or Water) dropwise to the warm, stirred solution until persistent cloudiness (turbidity) is observed.[6][7] At this point, stop adding the anti-solvent and allow the solution to cool slowly.

  • Consider Salt Formation: Quinazolines are basic compounds. Converting the free base to a salt (e.g., a hydrochloride or picrate salt) can significantly alter its physical properties, often resulting in a highly crystalline solid that is much easier to purify than the parent compound.[6] The free base can be regenerated after purification by treatment with a mild base.[6]

  • Pre-Purification by Chromatography: Persistent oiling out is often a sign of significant impurities, which can depress the melting point and interfere with crystal lattice formation.[8] Purifying the crude material by column chromatography first can remove these problematic impurities, making subsequent crystallization successful.[6]

Below is a workflow diagram to guide your troubleshooting process for oiling out.

Oiling_Out_Troubleshooting start Oiling Out or No Precipitation Observed reheat 1. Re-heat solution 2. Add 10-20% more solvent start->reheat slow_cool Cool SLOWLY (e.g., insulate flask) reheat->slow_cool check1 Crystals Form? slow_cool->check1 success Success: Isolate and Dry Crystals check1->success Yes induce Induce Nucleation: - Scratch with glass rod - Add a seed crystal check1->induce No check2 Crystals Form? induce->check2 check2->success Yes antisolvent Switch to Anti-Solvent Method (e.g., DCM/Hexane or EtOH/Water) check2->antisolvent No chromatography Purify by Column Chromatography to Remove Impurities antisolvent->chromatography If still fails

Caption: Troubleshooting workflow for oiling out and crystallization failure.

Issue 2: Poor Crystal Quality (Fine Needles, Small Particles)

Question: I am successfully obtaining a solid product, but it consists of very fine needles or small powder-like particles. This morphology makes filtration slow and trapping of solvent/impurities a problem. How can I improve the crystal habit?

Answer:

The formation of small or needle-like crystals is typically caused by a high rate of nucleation followed by rapid crystal growth.[3] When too many crystal nuclei form at once, they compete for the available solute, preventing any of them from growing to a significant size. The goal is to slow down the entire process to favor growth over nucleation.

  • Reduce the Level of Supersaturation: This is the most effective strategy.

    • Use a slightly more dilute solution to begin with. Add a bit more hot solvent than the absolute minimum required for dissolution.[5]

    • Slow down the cooling rate or the rate of anti-solvent addition significantly.[2] A programmable cooling bath or leaving the flask in an insulated container can provide excellent control. An ideal crystallization process should see the first crystals appearing after about 5-15 minutes, with continued growth over 20-60 minutes.[5]

  • Re-evaluate the Solvent System: Crystal habit is highly dependent on the solvent used because solvent molecules can interact differently with the various faces of a growing crystal.[9] Experimenting with different solvents (see solvent selection guide below) can lead to a more desirable, block-like crystal morphology.

  • Maintain Constant, Gentle Agitation: In some cases, very gentle stirring during the cooling phase can prevent massive initial nucleation and promote the growth of larger, more uniform crystals. However, vigorous agitation can have the opposite effect by promoting secondary nucleation, so this should be approached with care.

Issue 3: Low Crystallization Yield

Question: My crystallization procedure is working and the purity is good, but my final yield is unacceptably low. What are the common causes and how can I maximize my recovery?

Answer:

Low yield is a common issue that can often be improved with minor procedural adjustments. The primary causes are using an excessive amount of solvent or incomplete precipitation of the solute.

  • Use the Minimum Amount of Hot Solvent: This is the most critical factor for maximizing yield.[3] Ensure you are using only the amount of hot solvent necessary to fully dissolve your crude compound. Adding a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Ensure Thorough Cooling: After the initial, slow crystallization at room temperature, maximize your yield by cooling the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath for a short period before filtration.[3] This will decrease the solubility of your compound in the solvent and force more of it to crystallize.

  • Select an Optimal Solvent: An ideal crystallization solvent is one in which your compound has high solubility when hot but very low solubility when cold.[3] If your compound remains moderately soluble even at low temperatures, you will inevitably lose a significant amount of product in the mother liquor. Refer to the solvent selection guide to find a more suitable system.

  • Wash Crystals with ICE-COLD Solvent: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of fresh, ice-cold solvent. Using room-temperature solvent will re-dissolve a portion of your purified product.

Protocols and Data for Crystallization

Systematic Solvent Selection for Crystallization

The choice of solvent is the most critical parameter in developing a successful crystallization process.[2] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[3] The following protocol provides a systematic way to screen for an appropriate solvent or solvent pair.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount of your crude 2-Methoxy-6-methyl-4-phenyl-quinazoline (approx. 20-30 mg) into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (see table below) dropwise (approx. 0.5 mL). Observe if the compound dissolves at room temperature.

    • Observation: If the compound dissolves immediately at room temperature, that solvent is unsuitable as a single-solvent system because recovery will be poor.[7] It may, however, be a good "soluble solvent" for an anti-solvent pair.

  • Heating: If the compound does not dissolve at room temperature, gently warm the test tube in a sand or water bath. Continue to add the solvent dropwise until the compound just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Evaluation: Observe the result.

    • Ideal Outcome: A large quantity of well-formed crystals appears. This is a good solvent candidate.

    • Poor Outcome: No crystals form, or only a very small amount. This indicates the compound is too soluble, even when cold.

    • Oiling Out: The solvent is a poor choice for a single-solvent system.

  • Solvent-Pair (Anti-Solvent) Test: If no single solvent is ideal, take a solvent in which the compound is highly soluble (from step 2). Dissolve the compound in a minimal amount of this "good" solvent. Add a "poor" (anti-solvent) dropwise until the solution becomes cloudy. Warm slightly to re-dissolve, then cool slowly.

Solvent_Selection_Workflow start Place ~20mg crude solid in multiple test tubes add_solvent Add 0.5 mL of a different solvent to each tube start->add_solvent check_rt_sol Dissolves at Room Temp? add_solvent->check_rt_sol reject Reject as single solvent. Consider as 'good' solvent for a solvent pair. check_rt_sol->reject Yes heat Heat gently. Add solvent dropwise until just dissolved. check_rt_sol->heat No cool Cool slowly to RT, then place in ice bath. heat->cool check_xtals Good quality crystals and high recovery? cool->check_xtals success Solvent is a Good Candidate check_xtals->success Yes try_pair Consider for a solvent pair or try another solvent. check_xtals->try_pair No

Caption: A systematic workflow for selecting a suitable crystallization solvent.

Data Presentation: Common Crystallization Solvents

The following table provides properties of common laboratory solvents to aid in your selection process.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Typical Use & Notes
Hexane / Heptane Low (~2.0)69 / 98Non-polar. Excellent as an anti-solvent for more polar compounds. Rarely dissolves complex molecules on its own.
Toluene Low (2.4)111Good for dissolving non-polar to moderately polar compounds. Higher boiling point allows for a wide temperature range.
Dichloromethane (DCM) Moderate (9.1)40Excellent "good" solvent for a wide range of organic molecules. Its high volatility can be a challenge.[10] Often paired with hexane.
Ethyl Acetate (EtOAc) Moderate (6.0)77A versatile solvent with moderate polarity. Good for both single-solvent and paired-solvent systems (e.g., with hexane).
Isopropanol (IPA) High (19.9)82A common choice for recrystallizing moderately polar compounds. Often paired with water.
Ethanol (EtOH) High (24.5)78A polar, protic solvent. Excellent for dissolving many polar compounds. Often requires water as an anti-solvent.[7]
Methanol (MeOH) High (32.7)65More polar than ethanol. Similar applications but can sometimes be too strong a solvent.
Water Very High (80.1)100Excellent as an anti-solvent for compounds dissolved in water-miscible organic solvents like ethanol or acetone.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • (n.d.). Guide for crystallization.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • (n.d.). SOP: CRYSTALLIZATION.
  • Wang, D. Z., Yan, L., & Ma, L. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. JoVE. Retrieved from [Link]

  • Simon, L. L., et al. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ACS Publications. Retrieved from [Link]

  • Lim, M., et al. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.
  • Taylor & Francis. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • ResearchGate. (2018, March).
  • PMC. (n.d.).
  • TSI Journals. (2016, October 15).
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 6-Methoxy-2-methylquinolin-4-amine.
  • AIP Publishing. (n.d.).
  • ACS Publications. (2000, October 28).
  • Der Pharma Chemica. (n.d.). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.
  • SciSpace. (n.d.). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against.
  • ResearchGate. (2025, August 6). The crystal structure of 2-(4-methoxyphenyl)-6,8-diphenyl-4-(phenylamino)quinazoline — acetonitrile (1/1), C35H28N4O.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Kulikov, O. V., & Mazepa, A. V. (2007). SYNTHESIS, CRYSTAL AND MOLECULAR STRUCTURE OF 2-(3-CHLOROPROPYL)-6-METHYL-4-PHENYLQUINAZOLINE 3-OXIDE. Chemistry of Heterocyclic Compounds, 43, 879.

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6-methyl-4-phenyl-quinazoline

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-6-methyl-4-phenyl-quinazoline. The procedures outlined below are designed to ensure the safety of laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-6-methyl-4-phenyl-quinazoline. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, it is our collective responsibility to manage chemical waste with the utmost care and precision.

I. Understanding the Hazard Profile and Disposal Rationale

The primary objective of the following disposal procedures is to prevent the release of this chemical into the environment and to mitigate any potential health risks to personnel. This is achieved through a systematic process of waste segregation, secure containment, and transfer to a licensed waste disposal facility.

II. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any waste handling procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes of liquid waste or contact with solid particles.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[6]
Body Protection A standard laboratory coat.Protects personal clothing and skin from contamination.[6]
Respiratory Protection For handling solid waste that may generate dust, a NIOSH-approved N95 dust mask or a higher-level respirator is recommended.[6]Minimizes the inhalation of airborne particles. All handling of solid waste should ideally be performed in a chemical fume hood.[6]

Immediate Safety Measures:

  • Ensure that an eyewash station and a safety shower are readily accessible in the work area.[7]

  • All waste handling and segregation should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

III. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of waste containing 2-Methoxy-6-methyl-4-phenyl-quinazoline.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safe disposal and to prevent unwanted chemical reactions.[8]

  • Solid Waste:

    • Collect all unused or waste solid 2-Methoxy-6-methyl-4-phenyl-quinazoline, along with any disposables that are grossly contaminated (e.g., weighing papers, contaminated gloves, or pipette tips), in a dedicated hazardous waste container clearly labeled for solid chemical waste.[6]

  • Liquid Waste:

    • Solutions containing 2-Methoxy-6-methyl-4-phenyl-quinazoline should be collected in a separate, designated hazardous waste container for liquid chemical waste.[6]

    • Do not mix this waste stream with other incompatible chemical wastes.[8] For instance, avoid mixing with strong oxidizing agents.[6]

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with 2-Methoxy-6-methyl-4-phenyl-quinazoline, must be placed in a designated, puncture-resistant sharps container.[6]

Step 2: Waste Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Container Material: Use containers made of a material compatible with the waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.[9]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methoxy-6-methyl-4-phenyl-quinazoline" and other components in the waste stream with their approximate concentrations.[8]

    • The name and contact information of the generating laboratory or researcher.[8]

    • The date when the waste was first added to the container.[9]

  • Container Sealing: All waste containers must be kept securely sealed with a tight-fitting cap at all times, except when adding waste.[9] Funnels should not be left in the container opening.[9]

Step 3: Temporary Storage in the Laboratory

  • Store waste containers in a designated, well-ventilated secondary containment area within the laboratory.

  • Ensure that incompatible waste streams are stored separately.

  • Do not overfill waste containers; a general guideline is to fill to no more than 80% of the container's capacity to allow for expansion and prevent spills.

Step 4: Disposal of Empty Containers

  • Empty containers that held 2-Methoxy-6-methyl-4-phenyl-quinazoline should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[9]

  • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for clean glassware or plasticware.[10]

Step 5: Final Disposal

  • The disposal of all waste containing 2-Methoxy-6-methyl-4-phenyl-quinazoline must be handled by a licensed professional waste disposal service.[6][11]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste containers.

  • Never dispose of this chemical or its waste down the drain or in the regular trash.[8][10]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-6-methyl-4-phenyl-quinazoline.

DisposalWorkflow Disposal Workflow for 2-Methoxy-6-methyl-4-phenyl-quinazoline start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Streams start->segregate solid_waste Solid Waste Container (Unused compound, contaminated disposables) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions containing the compound) segregate->liquid_waste Liquid sharps_waste Sharps Container (Contaminated needles, glassware) segregate->sharps_waste Sharps label_containers Label All Containers Accurately (Name, Hazards, Date) solid_waste->label_containers liquid_waste->label_containers sharps_waste->label_containers temp_storage Temporary Storage in Lab (Secondary Containment, Ventilated Area) label_containers->temp_storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup temp_storage->ehs_contact disposal_service Licensed Waste Disposal Service ehs_contact->disposal_service

Caption: Decision workflow for the safe disposal of 2-Methoxy-6-methyl-4-phenyl-quinazoline waste.

V. References

  • Benchchem. (n.d.). Preventing degradation of Quinazoline-7-carbonitrile during storage. Retrieved from

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from

  • ResearchGate. (2023, September 21). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Retrieved from

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET. Retrieved from

  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from

  • Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • LookChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylicacid. Retrieved from

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from

  • Spectrum Chemical. (2015, March 5). SAFETY DATA SHEET. Retrieved from

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from

  • Taylor & Francis. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from

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